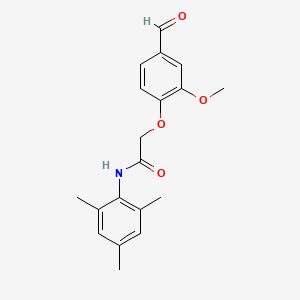

![molecular formula C17H14ClFN4S B4592788 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4592788.png)

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea

Descripción general

Descripción

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C17H14ClFN4S and its molecular weight is 360.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 360.0611735 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have synthesized and tested various thiourea derivatives, including those related to N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea, for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran derivatives have been evaluated against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, pyrazole derivatives have been identified as cell cycle inhibitors, demonstrating modest apoptotic effects in human cancer cells, with specific compounds showing significant increase of cells in G2/M phases, indicating potential as anticancer drugs (Nițulescu et al., 2015).

Antidiabetic Activity

Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives have been prepared as hypoglycemic agents. These compounds have shown significant antidiabetic activity in preliminary screenings, with molecular and biological properties calculations revealing favorable drug-like profiles for six compounds, suggesting their potential as leads for future drug discovery studies (Faidallah et al., 2016).

Antimicrobial Activity

Research on thiourea derivatives has also extended to the antimicrobial domain. For example, novel fluorine-containing pyrazole-based thiazole derivatives have been synthesized and shown potent inhibitory action against a panel of Gram-positive and Gram-negative bacteria, as well as strains of fungi, highlighting their potential as antimicrobial agents (Desai et al., 2012).

Antidepressant Activity

Thiophene-based pyrazolines with a carbothioamide tail unit have been synthesized and evaluated for antidepressant activity. Certain compounds in this series reduced immobility time significantly in animal models, without influencing baseline locomotion, indicating their potential as antidepressant medications (Mathew et al., 2014).

Antitumor Agents

A series of arylazothiophene and arylazopyrazole derivatives have been synthesized and evaluated for their antitumor activities. Some compounds showed significant activity in cancer cell lines and have been targeted for further studies, indicating their potential as antitumor agents (Fadda et al., 2012).

Propiedades

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(2-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4S/c18-13-6-2-1-5-12(13)11-23-10-9-16(22-23)21-17(24)20-15-8-4-3-7-14(15)19/h1-10H,11H2,(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWVYERDHNJBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC=CC=C3F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4592724.png)

![3-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4592743.png)

![(4Z)-2-(2-METHOXYPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4592754.png)

amine dihydrochloride](/img/structure/B4592760.png)

![(3,4-difluorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4592767.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(diphenylmethyl)acetamide](/img/structure/B4592775.png)

![N-{4-[N-(3-chloro-4-methylphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4592787.png)

![4-[ethyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4592797.png)

![3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4592798.png)

![1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4592804.png)